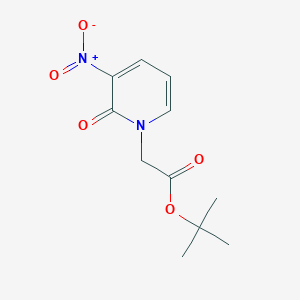

tert-butyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate

CAS No.: 171559-74-3

Cat. No.: VC4873415

Molecular Formula: C11H14N2O5

Molecular Weight: 254.242

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 171559-74-3 |

|---|---|

| Molecular Formula | C11H14N2O5 |

| Molecular Weight | 254.242 |

| IUPAC Name | tert-butyl 2-(3-nitro-2-oxopyridin-1-yl)acetate |

| Standard InChI | InChI=1S/C11H14N2O5/c1-11(2,3)18-9(14)7-12-6-4-5-8(10(12)15)13(16)17/h4-6H,7H2,1-3H3 |

| Standard InChI Key | DWWAUQIESJGSDR-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)CN1C=CC=C(C1=O)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Profile

The compound’s IUPAC name, tert-butyl 2-(3-nitro-2-oxopyridin-1-yl)acetate, reflects its core pyridine ring substituted at the 1-position with an acetoxy group and at the 3-position with a nitro group. Key structural features include:

-

Pyridine ring: A six-membered aromatic ring with one nitrogen atom.

-

Nitro group (-NO₂): Located at the 3-position, contributing to electron-withdrawing effects and reactivity.

-

Oxo group (=O): At the 2-position, forming a pyridone structure.

-

tert-Butyl ester (-OC(O)C(CH₃)₃): A bulky, hydrolytically stable ester group at the 1-position .

The molecular structure is confirmed via spectroscopic data:

-

SMILES: CC(C)(C)OC(=O)CN1C=CC=C(C1=O)N+[O-]

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 254.24 g/mol | |

| Density | 1.28 ± 0.1 g/cm³ | |

| Boiling Point | 399.4 ± 42.0 °C (predicted) | |

| Solubility | Not fully characterized | |

| LogP (Partition Coefficient) | 1.28 (predicted) |

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of tert-butyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate typically involves N-alkylation of pyridone precursors. A common route includes:

-

Formation of the pyridone core: 3-Nitro-2-pyridinol is reacted with chloroacetic acid to yield (3-nitro-2-oxopyridin-1(2H)-yl)acetic acid.

-

Esterification: The carboxylic acid intermediate is treated with tert-butyl bromide or tert-butyl bromoacetate in the presence of a base (e.g., sodium hydride) to introduce the tert-butyl ester group .

Alternative methods leverage palladium-catalyzed hydrogenation for nitro group reduction in related compounds, though this step is omitted in the final synthesis of the target molecule .

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Pyridone formation | 3-Nitro-2-pyridinol + chloroacetic acid | 60–75% | |

| Esterification | tert-Butyl bromoacetate, NaH, THF | 50–65% |

Structural and Crystallographic Insights

Conformational Analysis

X-ray crystallography of analogous tert-butyl pyridone derivatives reveals:

-

The tert-butyl group adopts an orthogonal orientation relative to the pyridone ring, minimizing steric hindrance .

-

The nitro group lies coplanar with the pyridone ring, facilitating resonance stabilization .

-

Hydrogen bonding: N–H···O interactions between the pyridone’s amide hydrogen and ester carbonyl oxygen stabilize dimeric structures in the solid state .

Applications in Pharmaceutical and Chemical Research

Role as a Synthetic Intermediate

While direct applications of tert-butyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate are sparsely documented, structurally related pyridones are pivotal in:

-

Kinase inhibitor development: Pyridone derivatives exhibit inhibitory activity against kinases like KDR, implicated in cancer angiogenesis .

-

Antiviral agents: Nitro-substituted pyridones are explored for their activity against viral proteases .

-

Radical chemistry: tert-Butyl groups enhance stability in nitroxide radicals used as spin labels in biophysical studies .

Recent Advancements

-

Chiral synthesis: Asymmetric hydrogenation of similar nitro-pyridones enables access to enantiomerically pure intermediates for protease inhibitors .

-

Polymer chemistry: Bulky tert-butyl esters improve solubility in polymer precursors, aiding controlled radical polymerization .

| Parameter | Recommendation | Source |

|---|---|---|

| Storage temperature | Room temperature (15–25°C) | |

| Stability | Stable under inert atmosphere | |

| Incompatibilities | Strong acids/bases, oxidizers |

Future Directions and Research Gaps

Underexplored Areas

-

Solubility and pharmacokinetics: Empirical data on aqueous solubility and bioavailability are lacking, limiting drug development applications .

-

Catalytic applications: Potential as a ligand in transition-metal catalysis remains unexplored.

-

Green synthesis: Development of solvent-free or microwave-assisted routes could improve sustainability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume